Bifendate
Overview
Description
Bifendate is a synthetic intermediate of Schisandrin C . It is an anti-HBV drug used in Chinese medicine for the treatment of chronic hepatitis B . The molecular formula of Bifendate is C20H18O10 .
Synthesis Analysis
Bifendate is a synthetic intermediate of Schisandrin C . A study on four polymorphs of bifendate based on X-ray crystallography has been reported . The study investigated the differences in molecular conformation, intermolecular interaction, and crystal packing arrangement for the four polymorphs .Molecular Structure Analysis
The molecular structure of Bifendate is characterized by X-ray crystallography . The study revealed that the rotation of single bonds resulted in different orientations for the biphenyl, methyl ester, and methoxyl groups .Physical And Chemical Properties Analysis
Bifendate is a solid substance . Its molecular weight is 418.35 g/mol . The boiling point is 606.9°C at 760 mmHg . It is slightly soluble in chloroform and methanol .Scientific Research Applications
1. Hepatoprotective Activities
Bifendate has shown significant hepatoprotective activities. Studies have indicated its effectiveness in reducing serum levels of alanine amino transferase (ALT and AST) and attenuating histopathological alterations in liver injury models. These effects are attributed to its ability to modulate immune homeostasis, particularly by balancing pro-inflammatory and anti-inflammatory cytokines (Weiwei Ji et al., 2019). Another study highlighted bifendate's role in indirectly inhibiting the release of alanine transaminase, suggesting that it does not directly act on transaminases but reduces their release from damaged hepatocytes (Hu Li et al., 2020).
2. Role in Lipid Metabolism
Research into lipidomics analysis has revealed bifendate's potential in ameliorating abnormal concentrations of various biochemical markers and assisting in the repair of liver damage. This indicates its therapeutic effect on acute alcoholic liver injury, achieved by regulating various metabolic pathways, including lipid metabolism (L. Bian et al., 2021).
3. Pharmacokinetics and Bioavailability
Studies focused on bifendate's absorption characteristics and bioavailability have shown that it is primarily passively transported in the intestines. Enhancements in its bioavailability have been achieved through the development of solid dispersions and novel formulations, suggesting potential improvements in its clinical efficacy (Juan Cheng et al., 2010), (Jia Feng et al., 2012).
4. Polymorphism and Physical Properties
Research on bifendate's polymorphism has provided insights into its molecular conformations, intermolecular interactions, and crystal packing arrangements. Understanding these properties is crucial for optimizing its pharmaceutical applications (Jinjun Nie et al., 2016).
5. Therapeutic Potential in Liver Diseases
Several studies have systematically evaluated bifendate's effectiveness in treating chronic hepatitis B and other liver diseases. These evaluations underscore its significant impact on liver biochemical indices, immunological response indicators, and liver fibrosis markers, highlighting its potential as a therapeutic agent (Liu Shi-kun, 2012).
Safety And Hazards
Bifendate is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to flush with copious amounts of water and seek medical attention .
Future Directions
Bifendate has been used clinically for the treatment of hepatitis and as a hepatoprotective against drug-induced liver injury . A recent study showed that a novel Bifendate derivative improves nephropathy and cognitive decline in diabetic mice . This suggests potential future directions for the use of Bifendate in the treatment of other diseases .
properties
IUPAC Name |
methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOMFYRADAWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223736 | |
Record name | Bifendate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bifendate | |
CAS RN |
73536-69-3 | |
Record name | Bifendate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73536-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifendate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073536693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifendate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFENDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G32E321W1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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